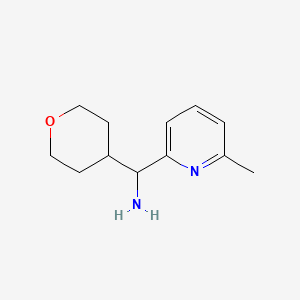

(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a tetrahydropyran ring attached to a methanamine group. This compound is of interest due to its unique structure, which combines heterocyclic rings with an amine functional group, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Substitution with Methyl Group:

Attachment of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the Prins reaction, which involves the reaction of an alkene with formaldehyde in the presence of an acid catalyst.

Formation of Methanamine Group: The methanamine group can be introduced through reductive amination, where the aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the pyridine ring or the amine group, leading to the formation of piperidine derivatives or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oxides.

Reduction: Formation of piperidine derivatives or primary amines.

Substitution: Formation of substituted pyridine or tetrahydropyran derivatives.

Scientific Research Applications

(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine group.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the heterocyclic rings provide structural stability and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.

(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an amide group instead of an amine group.

Uniqueness

- The presence of both pyridine and tetrahydropyran rings in (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine provides a unique combination of aromaticity and flexibility.

- The amine group offers versatile reactivity, making it suitable for various chemical modifications and interactions.

Biological Activity

The compound (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine, also known as a pyridine derivative, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanism of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-methylpyridine with tetrahydro-2H-pyran derivatives. The structural formula can be represented as follows:

This compound features a pyridine ring, which is known for its ability to interact with various biological targets due to the electron density on the nitrogen atom.

Antimicrobial Properties

Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial activity. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The MTT assay results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

The selectivity index indicates a potential for therapeutic use in oncology, particularly for targeting specific cancer types.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.

- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through the activation of caspases.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, leading to oxidative stress and subsequent cell death in susceptible cells.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

-

Animal Model Studies : In murine models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

- Study Group : Mice treated with 10 mg/kg daily

- Control Group : Mice treated with saline

- Outcome : Tumor volume reduction by approximately 50% after four weeks.

- Combination Therapy : The compound has shown synergistic effects when used in combination with established chemotherapeutic agents, enhancing overall efficacy while reducing side effects.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(6-methylpyridin-2-yl)-(oxan-4-yl)methanamine |

InChI |

InChI=1S/C12H18N2O/c1-9-3-2-4-11(14-9)12(13)10-5-7-15-8-6-10/h2-4,10,12H,5-8,13H2,1H3 |

InChI Key |

TVLPWBNMCSALND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C(C2CCOCC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.